4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Overview
Description
4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyridine ring substituted with a carboxamide group and an azetidine moiety linked to a dichlorophenyl group, making it a versatile molecule for chemical modifications and functional studies.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the reuptake of serotonin, norepinephrine, and dopamine . These neurotransmitters play a crucial role in mood regulation, alertness, and motivation.
Mode of Action
Similar compounds have been shown to bind potently to the human serotonin, norepinephrine, and dopamine transporters . This binding inhibits the reuptake of these neurotransmitters, increasing their concentration in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
It can be inferred from similar compounds that the serotonin, norepinephrine, and dopamine pathways are likely affected . These pathways are involved in various physiological processes, including mood regulation, alertness, and motivation.
Result of Action
Similar compounds have been shown to decrease immobility in animal models predictive of antidepressant activity . They also significantly increase extracellular levels of serotonin and norepinephrine in the medial prefrontal cortex, and of serotonin and dopamine in the core of nucleus accumbens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Attachment of the dichlorophenyl group: This step involves the reaction of the azetidine intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Coupling with pyridine-2-carboxylic acid: The final step involves the coupling of the azetidine derivative with pyridine-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study its interaction with enzymes and receptors.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and intermediates for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-3-carboxamide: Similar structure with a different position of the carboxamide group.
4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyrimidine-2-carboxamide: Pyridine ring replaced with a pyrimidine ring.
4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)benzamide: Pyridine ring replaced with a benzene ring.
Uniqueness
4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-13-2-1-10(5-14(13)18)7-21-8-12(9-21)23-11-3-4-20-15(6-11)16(19)22/h1-6,12H,7-9H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEPHHBTTWLVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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